Defined 3 Da and 6 Da Mass Shifts Enable Unambiguous Isotope-Coded Protein Quantification by MALDI-TOF MS
The 6-CH₃-Nic-NHS / 6-CD₃-Nic-NHS reagent pair generates a precisely defined 3 Da mass difference per derivatized amino group, enabling unambiguous identification and relative quantification of light and heavy peptide pairs [1]. For tryptic peptides, this yields a 3 Da shift for C-terminal arginine peptides (one reactive site at the N-terminus) and a 6 Da shift for C-terminal lysine peptides (two reactive sites: N-terminus plus ε-amino group of lysine) [1]. This predictable, site-counting mass shift pattern allows automated peptide pair assignment and eliminates the ambiguity inherent in methods where the mass difference varies unpredictably. In contrast, underivatized peptides or peptides labeled with non-methyl-bearing nicotinoyl NHS esters (e.g., CAS 78348-28-4) cannot support this H/D exchange-based coding strategy, as they lack the methyl hydrogens required for deuteration under 1% NaOD/D₂O conditions [2].
| Evidence Dimension | Mass shift per derivatized primary amino group for quantitative proteomics |
|---|---|
| Target Compound Data | 6-CH₃-Nic-NHS / 6-CD₃-Nic-NHS pair: 3 Da per reaction site; arginine C-terminal tryptic peptides shift +3 Da; lysine C-terminal tryptic peptides shift +6 Da |
| Comparator Or Baseline | Nicotinic acid NHS ester (CAS 78348-28-4): no methyl hydrogens available for H/D exchange; cannot generate a deuterated analog by the same NaOD/D₂O method |
| Quantified Difference | 3 Da and 6 Da discrete mass shifts per peptide (target) vs. no isotope-coding capability without the 6-methyl group (comparator) |
| Conditions | Tryptic peptides derivatized with 6-CH₃-Nic-NHS or 6-CD₃-Nic-NHS; MALDI-TOF MS analysis; H/D exchange: 1% NaOD/D₂O, heating (Tsumoto et al., 2003, 2007) |
Why This Matters
Procurement of the 6-methyl variant is mandatory for any quantitative proteomics workflow relying on the 6-CH₃/6-CD₃ isotope-coded pair; the unsubstituted nicotinic acid NHS ester cannot serve this function.
- [1] Tsumoto H, Murata C, Miyata N, Kohda K, Taguchi R. Efficient identification and quantification of proteins using isotope-coded 1-(6-methylnicotinoyloxy)succinimides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Commun Mass Spectrom. 2007;21(23):3815-3824. doi:10.1002/rcm.3279. PMID: 17972273. View Source
- [2] Tsumoto H, et al. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein. Chem Pharm Bull (Tokyo). 2003 Dec;51(12):1399-1401. doi:10.1248/cpb.51.1399. PMID: 14646316. View Source
